Sarcandrone B

Vue d'ensemble

Description

Synthesis Analysis

Synthetic strategies for complex molecules often involve multi-step reactions, each carefully designed to introduce or modify specific functional groups while preserving the integrity of the molecule. For instance, a study on dendron-like/linear/dendron-like poly(epsilon-caprolactone)-b-poly(ethylene glycol)-b-poly(epsilon-caprolactone) triblock copolymers outlines a synthesis method involving click conjugation, highlighting the importance of controlled molecular weights and low polydispersities in synthesis (Yang et al., 2009).

Molecular Structure Analysis

The determination of a compound's structure often involves a combination of spectroscopic techniques, including NMR, MS, CD, and XRD. For example, sarglaperoxides A and B were structurally elucidated using these methods, revealing their sesquiterpene-normonoterpene conjugates with a peroxide bridge (Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are closely related to its structure. These can include reactions under specific conditions, the compound's behavior in the presence of various reagents, and its stability. The synthesis and structure-activity relationship (SAR) studies of 3‐aroylindoles, as potent antimitotic agents, exemplify how modifications to the molecule's structure can affect its biological activity (Liou et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are essential for understanding how a compound behaves in different environments. These properties can be influenced by the molecule's structure and composition. The dendron-like/linear/dendron-like triblock copolymers study also explores physical properties like differential scanning calorimetry and dynamic light scattering, providing insights into the materials' behavior in solution (Yang et al., 2009).

Chemical Properties Analysis

Chemical properties analysis involves understanding the reactivity of the compound with various chemicals, which is crucial for its application in different fields. The study of triazolopyrimidines as anticancer agents, for example, shows how understanding the chemical properties of compounds can lead to the development of new therapeutics (Zhang et al., 2007).

Applications De Recherche Scientifique

Potential Inhibitor of SARS-CoV-2 : Sarcandrone B was identified as a potential inhibitor of SARS-CoV-2 spike proteins and human ACE2 enzyme receptors, which are critical in the virus's entry into host cells. The compound exhibited good binding energy and pharmacokinetic properties, suggesting its potential as an anti-SARS-CoV-2 agent (Ta et al., 2022).

Anti-Gastric-Cancer Effect : In a study on the anti-gastric-cancer effects of Herba Sarcandrae, a traditional Chinese medicine, Sarcandrone B was identified as one of the active components. Network pharmacological approaches were used to explore the potential mechanisms and pathways involved in its anti-cancer effects (Han & Han, 2021).

Anti-Inflammatory Properties : Research on Sarcandra glabra, a plant used in traditional Chinese medicine, identified various compounds, including Sarcandrone B, with anti-inflammatory properties. The study explored the mechanisms underlying these effects, such as the inhibition of inflammatory cytokines and the modulation of signaling pathways (Wei et al., 2019).

Immunomodulatory Effects : Sarcandra glabra extract, containing Sarcandrone B, was studied for its effects on the immune response, particularly in the context of stress-induced immunocompromise. The study found that the extract modulated the immune response, possibly through antioxidative mechanisms (He et al., 2009).

Role in Traditional Medicine : Sarcandrone B, as a component of Sarcandra glabra, was mentioned in a review discussing the traditional uses, phytochemistry, pharmacology, and potential therapeutic applications of the herb. This includes its use in treating sore throat, abscesses, tumors, and its role as an anti-inflammatory and anti-tumor agent (Zeng et al., 2021).

Safety and Hazards

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Mécanisme D'action

Target of Action

Sarcandrone B, a chalcone compound, has been identified as a potential inhibitor of the SARS-CoV-2 spike proteins and the human ACE2 enzyme . These targets play crucial roles in the entry of the virus into the host cell, making them promising therapeutic targets for inhibiting viral infection .

Mode of Action

It is known that sarcandrone b interacts with the active sites of the sars-cov-2 spike protein and the human ace2 enzyme . This interaction potentially inhibits the ability of the virus to enter the host cell .

Biochemical Pathways

Given its potential inhibitory action on the sars-cov-2 spike proteins and the human ace2 enzyme, it is likely that sarcandrone b affects the pathways related to viral entry into the host cell .

Pharmacokinetics

Preliminary in silico studies suggest that sarcandrone b has good pharmacokinetic properties .

Result of Action

It is suggested that sarcandrone b may inhibit the entry of the sars-cov-2 virus into the host cell by interacting with the virus’s spike proteins and the human ace2 enzyme . This could potentially prevent or reduce the severity of a SARS-CoV-2 infection .

Action Environment

Like all chemical compounds, the action of sarcandrone b is likely to be influenced by factors such as temperature, ph, and the presence of other molecules

Propriétés

IUPAC Name |

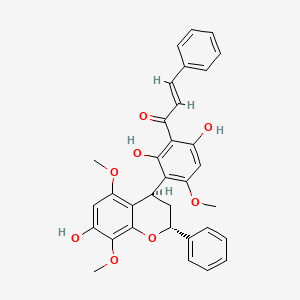

(E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGJTRCSRGQGL-INGXWZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)[C@H]3C[C@@H](OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101107 | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190225-48-9 | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190225-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)